Molecular Weight and Lipophilicity Differentiation from Des-methyl and N-desmethyl Analogs
Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate (MW 167.21 g/mol) exhibits a higher molecular weight and enhanced lipophilicity compared to its closest des-methyl analog, methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate (MW 153.18 g/mol), due to the presence of the N-methyl substituent . This N-methyl group eliminates a hydrogen-bond donor site and increases hydrophobicity, as reflected by a calculated LogD value of approximately 1.68 [1]. While precise LogD data for the N-desmethyl analog is less readily available, the elimination of the hydrogen-bond donor is a key determinant in passive membrane permeability and protein binding, making the 1,2,5-trimethyl derivative a superior choice for fragment libraries aiming to sample a more lipophilic and sterically defined chemical space [2].
| Evidence Dimension | Molecular Weight and Lipophilicity |
|---|---|
| Target Compound Data | MW: 167.21 g/mol; LogD (pH 5.5 and 7.4): 1.68 |
| Comparator Or Baseline | Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate; MW: 153.18 g/mol; Hydrogen-bond donor count: 1 |
| Quantified Difference | ΔMW = +14.03 g/mol; Loss of one H-bond donor; increased lipophilicity |
| Conditions | Calculated LogD from Chembase; MW from AKSci and Sigma-Aldrich datasheets |
Why This Matters
For medicinal chemists constructing fragment libraries or optimizing lead compounds, the absence of an H-bond donor and higher lipophilicity can be decisive for achieving desired permeability and target engagement profiles.
- [1] Chembase. Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate, LogD data. View Source
- [2] PubChem. Compound Summary for CID 2742167, Methyl 1,2,5-trimethyl-1H-pyrrole-3-carboxylate. View Source
